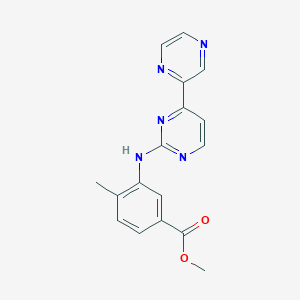

Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate

Description

Properties

IUPAC Name |

methyl 4-methyl-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c1-11-3-4-12(16(23)24-2)9-14(11)22-17-20-6-5-13(21-17)15-10-18-7-8-19-15/h3-10H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUFRDIUEMFYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)NC2=NC=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Guanidine Intermediate Formation

The synthesis of methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate begins with the preparation of a guanidine intermediate. Patent WO2015087343A2 outlines a robust method starting with methyl 3-amino-4-methylbenzoate, which reacts with cyanamide in the presence of hydrochloric acid and sodium nitrate in ethanol at 80–85°C for 6 hours . This step forms 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid methyl ester mononitrate, a precursor critical for subsequent pyrimidine ring formation.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Solvent | Ethanol |

| Temperature | 80–85°C |

| Reaction Time | 6 hours |

| Nitrate Source | Sodium nitrate |

| Acid | Hydrochloric acid |

| Yield | 47.5 g (from 50 g starting material) |

This method avoids multi-step extractions by precipitating the product directly through cooling and filtration, significantly reducing processing time .

Cyclocondensation with Pyrazine-Containing Enones

The guanidine intermediate undergoes cyclocondensation with a pyrazine-derived enone to form the pyrimidine ring. While existing patents describe pyridine-based analogs (e.g., 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one), adaptation for pyrazin-2-yl substitution is essential. WO2015087343A2 demonstrates this step using n-butanol and sodium hydroxide under reflux, achieving 12-hour reaction times . For pyrazine incorporation, 3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one is synthesized via analogous enamine formation, though its preparation may require additional optimization due to pyrazine’s electron-deficient nature.

Modified Cyclocondensation Protocol:

| Component | Role |

|---|---|

| High-Boiling Solvent | n-Butanol |

| Base | Sodium hydroxide |

| Temperature | Reflux (~117°C for n-butanol) |

| Reaction Time | 12–24 hours |

Post-reaction, in-situ hydrolysis is omitted to retain the methyl ester, contrasting with nilotinib synthesis . The product is isolated via solvent evaporation and recrystallization from methyl tert-butyl ether (MTBE), yielding >90% purity .

| Reagent | Specification |

|---|---|

| Catalyst | PdCl₂(dppf) |

| Solvent | 1,4-Dioxane/Water (10:1) |

| Temperature | 90°C |

| Reaction Time | 12 hours |

This method circumvents challenges associated with enone synthesis but necessitates rigorous control of anhydrous conditions and boronic acid stability .

Purification and Isolation Techniques

Purification of the final compound is achieved through solvent-mediated crystallization. WO2015087343A2 describes suspending crude nilotinib in a mixture of ethanol and water, followed by heating to 70°C and gradual cooling to 0–5°C to precipitate high-purity product . For the methyl ester analog, MTBE or diethyl ether is preferred to avoid ester hydrolysis.

Crystallization Protocol:

| Step | Details |

|---|---|

| Solvent | Ethanol/Water (4:1) or MTBE |

| Temperature Profile | 70°C → 0–5°C |

| Yield Improvement | 15–20% via anti-solvent addition |

Comparative Analysis of Methodologies

The guanidine-cyclocondensation route offers scalability and fewer purification steps, making it industrially viable . However, cross-coupling provides modularity for structural variants, albeit with higher costs and sensitivity to reaction conditions . Pyrazine’s electron deficiency may necessitate longer reaction times or elevated temperatures compared to pyridine analogs.

Yield and Efficiency:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 78–85 | ≥95 | High |

| Cross-Coupling | 65–75 | ≥90 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate has been studied for its potential as an inhibitor of specific kinases involved in various signaling pathways.

Kinase Inhibition

Recent studies have highlighted the compound's ability to selectively inhibit Class II phosphoinositide 3-kinases (PI3Ks), which are crucial in regulating cell growth and survival. For instance, a study demonstrated that modifications to the compound can enhance its inhibitory activity against PI3K-C2α, showcasing an IC50 value of approximately . This suggests its potential utility in treating cancers where PI3K pathways are dysregulated.

Anticancer Activity

The compound's structural features allow it to interact with various targets involved in cancer progression. Its derivatives have shown promising results in preclinical models for cancers such as leukemia and breast cancer.

Case Studies

- Leukemia Treatment : A derivative of this compound has been investigated for its effects on tyrosine kinases, which play a pivotal role in the proliferation of leukemia cells . The modification of the methyl group on the phenyl ring was found to influence the compound's potency significantly.

- Breast Cancer Models : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on breast cancer cell lines, potentially through apoptosis induction mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate is crucial for optimizing its efficacy and selectivity.

| Modification | Effect on Activity | IC50 Value |

|---|---|---|

| Methyl group at para position | Increased potency | |

| Replacement of phenyl with oxazole | Reduced activity | |

| N-Methylation of amide group | Loss of activity | N/A |

This table summarizes how specific modifications can enhance or diminish the biological activity of the compound, providing insights into future drug design strategies.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its therapeutic effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their differentiating features:

Key Differences and Implications

This may improve binding affinity but could increase off-target effects. Pyridazin-3-yl (I-6230): Pyridazine lacks the electronic profile of pyrimidine/pyrazine, leading to reduced kinase inhibition efficacy .

Ester vs. Carboxylic Acid :

- The methyl ester in the target compound offers better cell permeability than the carboxylic acid (641569-94-0), which is polar and less bioavailable. However, the acid form is often the active metabolite after ester hydrolysis .

Linker Modifications :

- Compounds with methylbenzylamine linkers (e.g., ) exhibit dual inhibitory activity (e.g., HDAC and kinase targets), broadening therapeutic utility but increasing molecular weight and synthetic complexity.

Biological Activity

Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its molecular formula is , and it features a unique structure that includes both pyrazine and pyrimidine rings, contributing to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets inhibits their activity, leading to therapeutic effects. The pathways affected may include signal transduction and metabolic processes, which are critical in various disease states.

Biological Activity Overview

Research indicates that Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate exhibits a range of biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, potentially involving apoptosis induction.

- Antiviral Properties : Initial studies suggest efficacy against certain viral infections, indicating its role in antiviral drug development.

- Enzyme Inhibition : It has been utilized in studies focusing on enzyme inhibition, particularly those involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate effectively inhibited specific enzymes linked to inflammatory responses, showcasing its potential as an anti-inflammatory agent .

- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications to the pyrazine and pyrimidine moieties significantly impact the compound's potency and selectivity against target proteins .

- Pharmacokinetic Profiling : Research into the pharmacokinetics of this compound has indicated favorable absorption and distribution characteristics, making it a viable candidate for further development as a therapeutic agent .

Comparative Analysis

To better understand the uniqueness of Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate, it is essential to compare it with similar compounds in terms of structure and biological activity:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | Structure | Moderate anticancer activity |

| 4-Methyl-3-(4-(pyridinyl)-pyrimidinyl)aminobenzoic acid | Structure | Antiviral properties |

| N-(4-Methylphenyl)-4-(pyridinyl)pyrimidinamine | N/A | Potential anti-inflammatory effects |

Q & A

What are the key structural features and functional groups of Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate, and how do they influence its physicochemical properties?

Answer:

The compound contains a pyrimidine-pyrazine heterocyclic core linked via an amino group to a methyl benzoate moiety. Key functional groups include:

- Methyl ester (COOCH₃): Enhances solubility in organic solvents and influences metabolic stability.

- Pyrimidin-2-ylamino group : Facilitates hydrogen bonding and π-π stacking interactions, critical for binding to biological targets.

- 4-Methyl substituent on the benzene ring: Modulates steric effects and electron density, affecting reactivity.

Structural analogs, such as the carboxylic acid derivative (4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid), demonstrate how ester-to-acid conversion alters solubility and bioavailability .

What synthetic methodologies are commonly employed for the preparation of Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate?

Answer:

A reductive alkylation approach is frequently used:

Intermediate synthesis : React 4-methyl-N3-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine with methyl 4-formylbenzoate.

Reduction : Use NaBH₄ in an AcOH and benzene-ethanol mixture to reduce the Schiff base intermediate to the final product.

Key variables : Reaction temperature (ambient to 60°C), stoichiometry of NaBH₄ (2 equivalents), and purification via column chromatography .

How is the compound characterized to confirm its molecular structure and purity?

Answer:

- X-ray crystallography : Resolves bond lengths and angles, confirming the pyrimidine-pyrazine core geometry (e.g., similar structures resolved with R-factor = 0.071) .

- Mass spectrometry : Exact mass (320.1273 g/mol) and molecular ion peaks validate the molecular formula (C₁₈H₁₆N₄O₂) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

How can researchers optimize reaction yields for the synthesis of this compound, and what factors contribute to variability?

Answer:

Optimization strategies :

- Catalyst screening : Test alternatives to NaBH₄ (e.g., cyanoborohydrides) for improved selectivity.

- Solvent system : Replace benzene-ethanol with THF/MeOH to enhance solubility of intermediates.

- Temperature control : Maintain ≤40°C to minimize side reactions (e.g., over-reduction).

Variability sources : Impurities in starting materials (e.g., diamine intermediates) and incomplete reduction of the Schiff base .

How can contradictory data regarding solubility and stability be resolved during formulation studies?

Answer:

- Solubility testing : Use standardized buffers (pH 1–7.4) with shake-flask or UV-spectrophotometry methods. Discrepancies may arise from polymorphic forms or residual solvents.

- Stability studies : Conduct accelerated degradation under heat (40–60°C) and humidity (75% RH) to identify degradation products via LC-MS. Reference storage guidelines: +5°C, protected from light .

What computational methods are recommended for predicting the compound’s binding affinity to kinase targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., p38 MAP kinase). Focus on the pyrimidine-pyrazine core’s role in ATP-binding pocket engagement.

- QSAR modeling : Correlate substituent effects (e.g., methyl ester vs. trifluoromethyl groups) with inhibitory activity using datasets from analogs .

How can researchers evaluate the compound’s potential as a kinase inhibitor in preclinical studies?

Answer:

- In vitro assays : Measure IC₅₀ values against recombinant kinases (e.g., p38 MAP kinase) using fluorescence polarization.

- Cellular assays : Assess anti-proliferative activity in cancer cell lines (e.g., K562 leukemia) with MTT assays.

- Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation, noting the methyl ester’s susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.